molecular formula C13H22N4O9S B609189 (2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 113784-28-4

(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No. B609189
M. Wt: 410.398
InChI Key: HSMXGRUTCKCFHS-ZYLINXARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MM 42842 is a member of the monobactam family of beta-lactam antibiotics that has been detected in a culture of Pseudomonas cocovenenans.

Scientific Research Applications

Synthesis and Chemical Properties

The amino acid derivatives derived from (2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid have been explored for their potential in synthesizing various natural and non-natural α-amino acids and their derivatives. These compounds have shown usefulness as intermediates in chemical syntheses (Burger, Rudolph, Neuhauser, & Gold, 1992).

Stereochemistry in Drug Synthesis

The stereochemistry of certain derivatives, including those related to (2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid, is pivotal in the synthesis of specific drugs. Studies have shown the importance of stereochemistry in the catabolism of thymine and anti-cancer drugs, highlighting the compound's relevance in understanding drug interactions at a molecular level (Gani, Hitchcock, & Young, 1985).

Potential in Antibacterial Activity

Research on derivatives of (2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid has led to the development of compounds with potent antibacterial activity. This includes work on sulfazecin derivatives, where the compound was used as a starting point to create more effective antibacterial agents (Sendai et al., 1985).

Structural Analysis and Crystallography

The structural investigation of compounds related to (2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is crucial for understanding their chemical behavior. Crystallographic studies have been conducted to analyze the properties and potential applications of these compounds in various scientific fields (Bolte & Strahringer, 1999).

properties

CAS RN

113784-28-4

Product Name

(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C13H22N4O9S

Molecular Weight

410.398

IUPAC Name

D-Alaninamide, D-gamma-glutamyl-N-(3-methoxy-2-methyl-4-oxo-1-sulfo-3-azetidinyl)-, (2R-trans)-

InChI

InChI=1S/C13H22N4O9S/c1-6(10(15)19)16(9(18)5-4-8(14)11(20)21)13(26-3)7(2)17(12(13)22)27(23,24)25/h6-8H,4-5,14H2,1-3H3,(H2,15,19)(H,20,21)(H,23,24,25)/t6-,7-,8-,13+/m1/s1

InChI Key

HSMXGRUTCKCFHS-ZYLINXARSA-N

SMILES

C[C@H](C(N)=O)N(C(CC[C@H](C(O)=O)N)=O)[C@]1(OC)[C@@H](C)N(S(=O)(O)=O)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MM 42842;  MM-42842

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 2
(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 3
(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 4
(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 5
(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 6
(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

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